molecular formula C19H12O3 B2357778 2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione CAS No. 810690-25-6

2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione

Cat. No. B2357778
CAS RN: 810690-25-6
M. Wt: 288.302
InChI Key: RDDSYYOLUXPPFA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Indane-1,3-dione, a compound structurally similar to PPI, is known to undergo various chemical reactions. For instance, the carbon at the C-2 position, which is alpha to both carbonyls, can act as a nucleophile. It undergoes self-aldol condensation quite easily, resulting in bindone .

Future Directions

Indane-1,3-dione, a compound structurally similar to PPI, is of high current interest, and this molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . This suggests that PPI could also have potential for future research and applications.

properties

IUPAC Name

2-[(4-prop-2-ynoxyphenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3/c1-2-11-22-14-9-7-13(8-10-14)12-17-18(20)15-5-3-4-6-16(15)19(17)21/h1,3-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDSYYOLUXPPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione

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